Liver Glycogen Induction: Infecundin vs. Bisecurin
In a 14-day rat study, the gestagen component norethynodrel (Infecundin) induced a more explicit increase in liver glycogen than ethynodiol diacetate (Bisecurin). The estrogen mestranol (Infecundin) produced higher glycogen production than ethinyl estradiol (Bisecurin). The active substances of Infecundin produced a longer-lasting effect on liver glycogen quantity than Bisecurin [1].
| Evidence Dimension | Hepatic glycogen induction magnitude and duration |
|---|---|
| Target Compound Data | Gestagen: norethynodrel (Infecundin) – more explicit increase; Estrogen: mestranol (Infecundin) – higher glycogen production; Duration: longer lasting |
| Comparator Or Baseline | Bisecurin (gestagen: ethynodiol diacetate; estrogen: ethinyl estradiol) – less pronounced increase; shorter duration |
| Quantified Difference | Infecundin components produce greater magnitude and longer duration of liver glycogen elevation vs. Bisecurin |
| Conditions | Rat model; acute 14-day treatment period; Arzneimittelforschung 1977 |
Why This Matters
Researchers studying hepatic metabolic effects or conducting preclinical safety assessments must account for Infecundin's distinct, more pronounced, and prolonged glycogen induction profile compared to ethynodiol-based alternatives.
- [1] Marczell E, Csák S. Investigation of the liver glycogen level in rats treated with anticonceptives. Arzneimittelforschung. 1977;27(6):1185-1188. PMID: 578439. View Source
